1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is substituted with morpholine and pyrrolidine groups, making it a versatile scaffold for drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[3,4-d]pyrimidine core and introduce the substituents through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: NaH, alkyl halides, Pd/C
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups onto the pyrazolo[3,4-d]pyrimidine scaffold .
Scientific Research Applications
1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone: This compound shares a similar pyrimidine core but differs in its substituents.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: Another compound with a pyrazolo[3,4-d]pyrimidine core, used as a JAK1-selective inhibitor.
Uniqueness
1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of morpholine and pyrrolidine groups enhances its solubility and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H20N6O |
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Molecular Weight |
288.35 g/mol |
IUPAC Name |
4-(1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C14H20N6O/c1-18-12-11(10-15-18)13(19-6-8-21-9-7-19)17-14(16-12)20-4-2-3-5-20/h10H,2-9H2,1H3 |
InChI Key |
WFXHPMWYDITYAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCCC3)N4CCOCC4 |
Origin of Product |
United States |
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